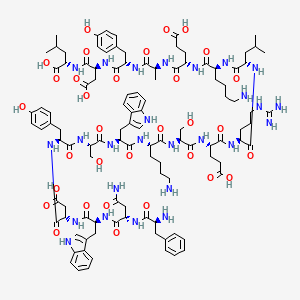![molecular formula C12H9N3O2 B13902713 6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The presence of the cyanocyclopropyl group adds unique chemical properties to this compound, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
The synthesis of 6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve multistep synthesis, starting from commercially available precursors and employing condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Chemical Reactions Analysis
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold, resulting in a wide range of derivatives .
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is recognized as a valuable scaffold for the development of new drugs, including antituberculosis agents . Its unique structure allows for the design of compounds with significant activity against multidrug-resistant and extensively drug-resistant tuberculosis . Additionally, it is used in material science for the development of pH probes and other functional materials .
Mechanism of Action
The mechanism of action of 6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antituberculosis activity, it is believed to inhibit key enzymes and disrupt essential biological processes in the tuberculosis bacteria . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Similar compounds include 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the cyanocyclopropyl group in this compound adds unique reactivity and potential for functionalization, making it a distinct and valuable compound in its class.
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2/c13-7-12(3-4-12)8-1-2-10-14-9(11(16)17)6-15(10)5-8/h1-2,5-6H,3-4H2,(H,16,17) |
InChI Key |
KPLMFGXFUKHKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CN3C=C(N=C3C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13902643.png)


![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902664.png)

![Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13902673.png)
![1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B13902702.png)


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13902719.png)
![(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)

